2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid
Description
2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid is a fluorinated acetic acid derivative featuring a substituted pyridine ring. The compound’s structure includes a methoxy group at the 5-position of the pyridine ring and a fluorine atom adjacent to the acetic acid moiety.
Properties
Molecular Formula |
C8H8FNO3 |
|---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
2-fluoro-2-(5-methoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO3/c1-13-6-2-5(3-10-4-6)7(9)8(11)12/h2-4,7H,1H3,(H,11,12) |
InChI Key |
MLEBREWDSFEVQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-Hydroxy-2-(5-methoxypyridin-3-yl)acetic acid.
Reduction: Formation of 2-Fluoro-2-(5-methoxypyridin-3-yl)ethanol.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Medicinal Chemistry
Research indicates that 2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid may serve as a biochemical probe in various biological assays. Its interactions with biological targets suggest potential modulation of signaling pathways, which could lead to therapeutic applications.
Case Study: Interaction with Biological Targets
Studies have shown that compounds similar to 2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid can modulate gamma-secretase activity, which is critical in Alzheimer’s disease research. The introduction of methoxypyridine motifs has been linked to improved activity in reducing amyloid-beta production, highlighting the potential for this compound in neurodegenerative disease treatment .
Drug Discovery
The compound's unique structural characteristics allow it to engage with specific receptors, influencing cellular responses. This property is particularly valuable in drug discovery, where understanding receptor interactions can lead to the development of novel therapeutics.
Table 1: Comparison of Biological Activities
| Compound | Activity | Target |
|---|---|---|
| 2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid | Modulates signaling pathways | Various receptors |
| Methoxypyridine-derived compounds | Inhibits Aβ42 production | Gamma-secretase |
| Pyrrole-2-carboxamide derivatives | Anti-TB activity | MmpL3 |
Pharmacokinetics
In vivo pharmacokinetic studies have demonstrated the ability of certain methoxypyridine derivatives to cross the blood-brain barrier (BBB), which is crucial for central nervous system-targeted therapies. This property suggests that 2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid could be developed into effective treatments for neurological conditions .
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can influence its solubility and bioavailability. The acetic acid moiety can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs include:
Key Observations :
- Substituent Effects : The methoxy group (-OCH₃) in the target compound is electron-donating, which may enhance the pyridine ring’s electron density compared to fluorine (-F), an electron-withdrawing group. This could influence binding affinity in metal coordination (e.g., uranium) .
- Acidity : The fluorine atom adjacent to the acetic acid group likely increases acidity (pKa reduction), enhancing ion-exchange capacity in aqueous solutions .
Performance in Metal Ion Sorption
While the target compound lacks direct experimental data, analogous acetic acid-modified biochars (ASBB) demonstrate high uranium (U(VI)) sorption efficiency (up to 97.8% removal) via carboxyl (-COOH) coordination . Key comparative insights:
Inference : The target compound’s -COOH and pyridine groups may synergistically enhance U(VI) binding compared to simpler acetic acid derivatives. However, the methoxy group’s steric bulk could reduce accessibility to metal ions compared to ASBB’s porous structure .
Physicochemical Properties
- Solubility: Likely polar due to -COOH and pyridine, with solubility in water/organic solvents (e.g., DMSO, methanol). Fluorine and methoxy groups may lower solubility compared to non-fluorinated analogs .
- Thermal Stability : Fluorine atoms typically increase thermal stability; decomposition expected >200°C (analogous to fluorinated biochars ).
Biological Activity
2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid is an organic compound notable for its unique structural features, including a fluorine atom and a methoxy group attached to a pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
- Molecular Formula : C_8H_8FNO_2
- Molecular Weight : Approximately 185.15 g/mol
- Structural Features : The presence of the fluorine atom enhances binding affinity to various biological targets, while the methoxy group may influence solubility and bioavailability.
The biological activity of 2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom and the methoxy group contribute to its chemical reactivity, allowing it to modulate various signaling pathways within cells. This compound has been explored for its potential as a biochemical probe, indicating its relevance in various biological assays .
Biological Activities
Research indicates that 2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially making it useful against bacterial infections.
- Anticancer Potential : The compound has shown promise in inhibiting tumor growth in vitro, with studies indicating its effectiveness against various cancer cell lines. For instance, it has been tested against human colon (HCT116), breast (MCF-7), glioblastoma (U87 MG), and adenocarcinoma (A549) cell lines, demonstrating significant antiproliferative activity .
- Enzyme Inhibition : The unique structure allows for effective binding to enzymes involved in critical metabolic pathways, which could lead to therapeutic applications in diseases related to metabolic dysregulation .
Case Studies and Research Findings
Several studies have highlighted the biological activities of 2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid:
Structure-Activity Relationship (SAR)
The positioning of the fluorine and methoxy groups on the pyridine ring significantly influences the compound's biological activity compared to similar compounds. SAR studies indicate that modifications in these substituents can enhance or reduce efficacy against specific biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
